molecular formula C8H8N4O B3024007 N'-Hydroxy-1H-benzimidazole-5-carboximidamide CAS No. 939999-63-0

N'-Hydroxy-1H-benzimidazole-5-carboximidamide

Cat. No.: B3024007
CAS No.: 939999-63-0
M. Wt: 176.18
InChI Key: SOHZNRZEBBMFNP-UHFFFAOYSA-N
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Description

N’-Hydroxy-1H-benzimidazole-5-carboximidamide is a chemical compound with the CAS Number: 939999-63-0 . It has a molecular weight of 176.18 and its IUPAC name is N’-hydroxy-1H-benzimidazole-5-carboximidamide . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for N’-Hydroxy-1H-benzimidazole-5-carboximidamide is 1S/C8H8N4O/c9-8 (12-13)5-1-2-6-7 (3-5)11-4-10-6/h1-4,8H,9H2, (H,10,11) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

1. Cancer Treatment

N'-Hydroxy-1H-benzimidazole-5-carboximidamide derivatives have shown significant potential in the treatment of various forms of cancer. For example, some derivatives have been identified as androgen receptor down-regulating agents in advanced prostate cancer, indicating potential for development as new drugs for this disease (Purushottamachar et al., 2013). Additionally, specific 1H-benzimidazole derivatives have been synthesized and evaluated for their cytostatic activities against various cancer cell lines, indicating their potential as chemotherapeutic agents (Varshney et al., 2015).

2. Antimicrobial and Antifungal Applications

1H-benzimidazole derivatives have demonstrated diverse antimicrobial and antifungal activities. For instance, certain derivatives have been effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans, suggesting their utility in treating various infectious diseases (Göker et al., 2005).

3. DNA Interaction and Enzyme Inhibition

Benzimidazole derivatives have been found to interfere with the actions of DNA topoisomerases, enzymes crucial in cell cycle processes. Certain compounds have shown the ability to inhibit mammalian type I DNA topoisomerase, which could be significant in developing treatments for diseases like cancer (Coban et al., 2008).

4. Anti-Inflammatory Properties

These compounds also exhibit anti-inflammatory effects by interacting with various receptors and enzymes involved in inflammation. The structure-activity relationship analyses of benzimidazole compounds have shed light on how different substitutions on the benzimidazole ring influence their anti-inflammatory activity (Veerasamy et al., 2021).

5. Role in Neurological Disorders

Some derivatives of this compound have been studied for their potential role in neurological disorders. For instance, specific derivatives have been identified as selective antagonists of the NMDA receptor, which could be relevant in the treatment of conditions like neuropathic pain (Borza et al., 2007).

Properties

IUPAC Name

N'-hydroxy-3H-benzimidazole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8(12-13)5-1-2-6-7(3-5)11-4-10-6/h1-4,13H,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHZNRZEBBMFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=NO)N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C(=N/O)/N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656745
Record name N'-Hydroxy-1H-benzimidazole-6-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939999-63-0
Record name N'-Hydroxy-1H-benzimidazole-6-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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